molecular formula C11H10F3NO B2530380 N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361656-63-3

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2530380
CAS No.: 2361656-63-3
M. Wt: 229.202
InChI Key: JUPAPAIFKZKKDM-UHFFFAOYSA-N
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Description

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that are of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 3,4,5-trifluorophenylacetic acid with appropriate reagents to form the desired product. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-(3,4,5-Trifluorophenyl)acetamide: Shares the trifluorophenyl group but differs in the acetamide moiety.

    (3,4,5-Trifluorophenyl)boronic acid: Contains the trifluorophenyl group but has a boronic acid functional group instead of the prop-2-enamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-3-10(16)15-6(2)7-4-8(12)11(14)9(13)5-7/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPAPAIFKZKKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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